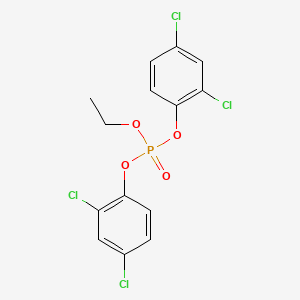
Phosdiphen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosdiphen is a dichlorobenzene.
Applications De Recherche Scientifique
Advanced Material Applications
Phosphorene, a two-dimensional material derived from black phosphorus, exhibits unique properties like a widely tunable band gap, strong in-plane anisotropy, and high carrier mobility. These characteristics make phosphorene a central focus in studies related to electronics, optoelectronics, spintronics, sensors, actuators, and thermoelectrics. It's also being explored for energy conversion and storage devices (Akhtar et al., 2017). Similarly, research highlights its potential in electronics and optoelectronics due to its anisotropic electronic, transport, optoelectronic, thermoelectric, and mechanical properties (Kou, Chen, & Smith, 2015).
Sensing Applications
Phosphorene is gaining attention in sensing applications. Its "puckered" lattice structure offers a higher surface-to-volume ratio than other 2D materials, presenting unique advantages in gas, humidity, photo-detection, bio-sensing, and ion sensing (Yang et al., 2018).
Energy Applications
Phosphorene is being investigated for its potential in various energy applications. Its large interlayer spacing allows for the intercalation/deintercalation of larger ions, which could lead to higher electrochemical performance in lithium ion and sodium ion batteries. Additionally, its use in supercapacitors, photovoltaic devices, water splitting, photocatalytic hydrogenation, and thermoelectric generators is being explored (Pang et al., 2018).
Photofunctional Material Design
Phosphorescence, a property associated with phosphorene, plays a crucial role in designing novel photofunctional materials for applications like organic light-emitting diodes (OLEDs), photovoltaic cells, chemical sensors, and bioimaging. The theoretical principles and computational aspects of phosphorescence help in understanding the relationship between electronic molecular structure and luminescence (Baryshnikov, Minaev, & Ågren, 2017).
Proteomics Research
Phosphorene's strong interaction with phosphopeptides makes it a useful tool in proteomics research, particularly in mass spectrometry for the analysis of phosphopeptides, an important aspect in understanding protein functions and activities (Zhou et al., 2006).
Propriétés
Numéro CAS |
36519-00-3 |
|---|---|
Nom du produit |
Phosdiphen |
Formule moléculaire |
C14H11Cl4O4P |
Poids moléculaire |
416 g/mol |
Nom IUPAC |
bis(2,4-dichlorophenyl) ethyl phosphate |
InChI |
InChI=1S/C14H11Cl4O4P/c1-2-20-23(19,21-13-5-3-9(15)7-11(13)17)22-14-6-4-10(16)8-12(14)18/h3-8H,2H2,1H3 |
Clé InChI |
HEMINMLPKZELPP-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Autres numéros CAS |
36519-00-3 |
Solubilité |
1.68e-06 M |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-chloro-2-[2-[3-[[7-[2-(2H-tetrazol-5-yl)ethyl]indol-1-yl]methyl]phenyl]ethenyl]quinoline](/img/structure/B1211245.png)
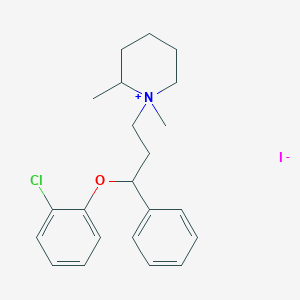
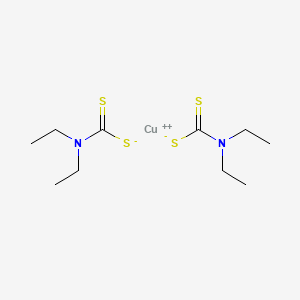
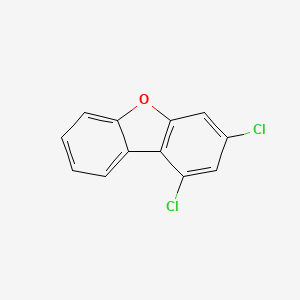
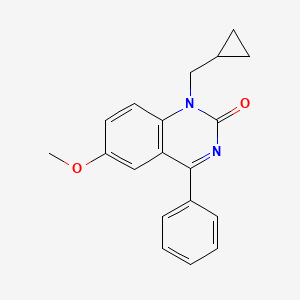
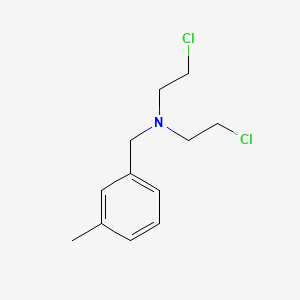
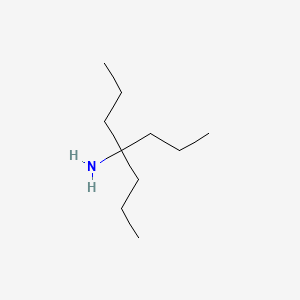

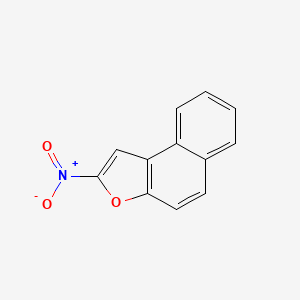
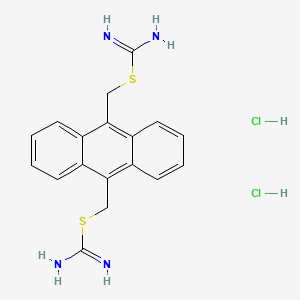
![Methyl 4-(acetyloxy)-15-[3-formyl-7-(methoxycarbonyl)-5-(2-oxobutyl)-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indol-7-yl]-3-hydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate](/img/structure/B1211263.png)
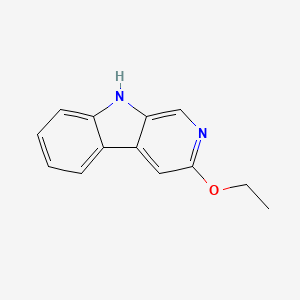
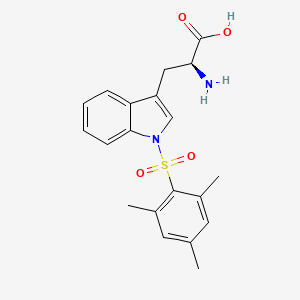
![Methyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B1211266.png)